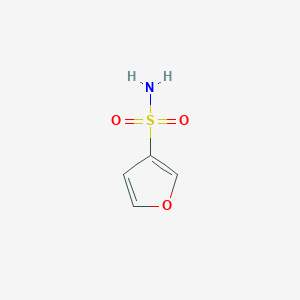

Furan-3-sulfonamide

概要

説明

Furan-3-sulfonamide derivatives are a class of organic compounds that have been the subject of various synthetic methods due to their potential applications in medicinal chemistry and as building blocks in organic synthesis. These compounds are characterized by a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom, substituted with a sulfonamide group at the third position.

Synthesis Analysis

Several synthetic routes have been developed to prepare furan-3-sulfonamide derivatives. One method involves the reaction of cyclic carbinol amides with triflic anhydride, which yields alpha-trifluoromethyl-sulfonamido-substituted furans under mild conditions . Another approach is the palladium-catalyzed cyclization and sulfonylation of homoallenyl amides using sodium sulfinates, which produces 2-amino-5-sulfonylmethylfurans at room temperature . Additionally, furyl sulfonamides can be synthesized from the reaction of furan with in situ generated N-tosyl imines, leading to the formation of furyl sulfonamides via an N-tosyl imine intermediate .

Molecular Structure Analysis

The molecular structure of furan-3-sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to the furan ring. This functional group significantly influences the electronic properties of the furan ring and can impact the reactivity of these compounds in chemical reactions. The sulfonamide group can also provide sites for further functionalization, as seen in the synthesis of furan C-nucleosides, where a sulfur atom is incorporated into the sugar ring .

Chemical Reactions Analysis

Furan-3-sulfonamide derivatives participate in various chemical reactions. For instance, they can undergo free radical bromination to afford bromomethyl analogs, which serve as precursors to amine derivatives . They can also be involved in cyclodehydration reactions under Knoevenagel conditions to form fused heterocycles . Moreover, furan-fused 3-sulfolenes can react in Diels–Alder reactions with different dienophiles to construct diverse skeletons .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-3-sulfonamide derivatives are influenced by the substituents on the furan ring and the nature of the sulfonamide group. These compounds exhibit moderate inhibitory activity against enzymes such as glycosidases and carbonic anhydrases , indicating their potential as bioactive molecules. The presence of the sulfonamide group can also lead to intraocular pressure-lowering effects in vivo, suggesting applications in the treatment of glaucoma . The reactivity of these compounds in various chemical transformations highlights their versatility as intermediates in organic synthesis .

作用機序

Target of Action

Furan-3-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) in bacteria . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

Furan-3-sulfonamide acts as a structural analog of para-aminobenzoic acid (PABA), a substrate of DHPS . By binding to the active site of DHPS, it competitively inhibits the enzyme, preventing the conversion of PABA to dihydrofolic acid, a key step in folic acid synthesis . This disruption in folic acid synthesis impedes bacterial growth and proliferation .

Biochemical Pathways

The inhibition of DHPS by Furan-3-sulfonamide affects the folic acid synthesis pathway in bacteria . Folic acid is a vital cofactor in the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting folic acid synthesis, Furan-3-sulfonamide indirectly disrupts nucleotide synthesis, leading to impaired DNA replication and RNA transcription in bacteria .

Pharmacokinetics

They are rapidly absorbed in the gastrointestinal tract and widely distributed throughout the body . Sulfonamides are metabolized in the liver primarily through acetylation and hydroxylation . They are excreted in the urine, both as unchanged drug and as metabolites .

Result of Action

The molecular and cellular effects of Furan-3-sulfonamide’s action primarily involve the disruption of bacterial growth and proliferation. By inhibiting folic acid synthesis, it impairs the synthesis of nucleotides, leading to defective DNA replication and RNA transcription in bacteria . This results in the inhibition of bacterial growth and can lead to bacterial cell death.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Furan-3-sulfonamide. For instance, the presence of inflammation has been found to mediate the association between furan exposure and chronic obstructive pulmonary disease . Additionally, the pH and temperature of the environment can affect the stability and solubility of Furan-3-sulfonamide, potentially influencing its absorption and distribution in the body .

Safety and Hazards

While specific safety and hazard information for Furan-3-sulfonamide is not available, sulfonamides in general can cause various side effects, including diseases of the digestive and respiratory tracts, and strong allergic reactions . Furan compounds are also known to be flammable and highly volatile .

将来の方向性

Furan derivatives, including Furan-3-sulfonamide, have been the subject of extensive research due to their wide range of biological activities. Future research could focus on the development of new synthesis methods, the exploration of their precise mechanisms of action, and the investigation of their health beneficial effects . Additionally, the development of new sulfas less prone to resistance could be a promising direction .

特性

IUPAC Name |

furan-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTWONAICPPJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623291 | |

| Record name | Furan-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-3-sulfonamide | |

CAS RN |

318462-82-7 | |

| Record name | Furan-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

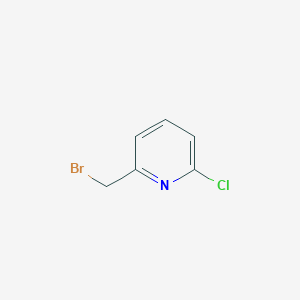

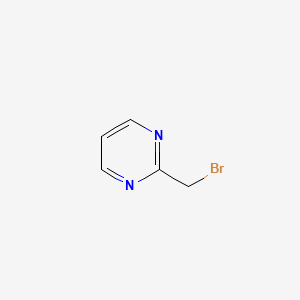

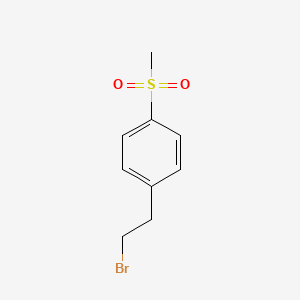

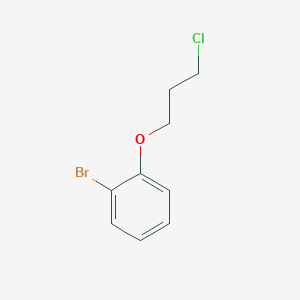

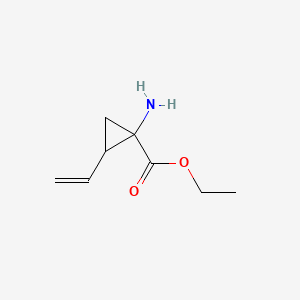

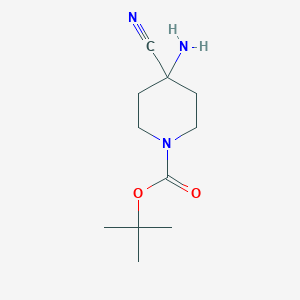

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)furan-3-sulfonamide interact with RAF kinases and what are the downstream effects of this interaction?

A1: The research paper focuses on the design and synthesis of N-(2,6-difluorophenyl)-3-(9H-purin-6-yl)pyridine-2-amine derivatives as pan-RAF kinase inhibitors []. While the specific binding interactions of N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)furan-3-sulfonamide (4b) aren't detailed in this study, the paper mentions "structure-based design," suggesting that the compound likely occupies the ATP-binding pocket of RAF kinases.

Q2: What is the structure-activity relationship (SAR) for this class of compounds, and how does modifying the structure of N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)furan-3-sulfonamide impact its potency and selectivity for RAF kinases?

A2: Although the paper doesn't delve into detailed SAR analysis for all synthesized derivatives, it highlights that N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)furan-3-sulfonamide (4b) exhibits the most potent inhibitory activity against BRAFV600E, BRAFWT, and CRAF compared to other synthesized compounds []. This suggests that the furan-3-sulfonamide moiety, alongside the other structural features, plays a crucial role in enhancing potency and achieving pan-RAF inhibition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)